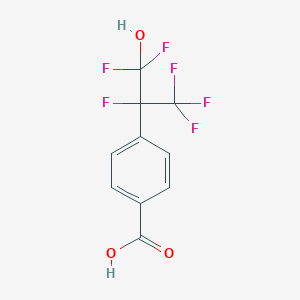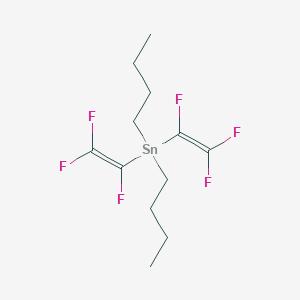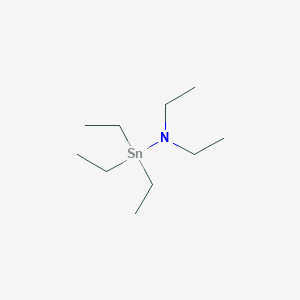
N,N,1,1,1-Pentaethylstannanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,1,1,1-Pentaethylstannanamine: is an organotin compound with the molecular formula C10H25NSn It is characterized by the presence of a tin atom bonded to a nitrogen atom and five ethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N,1,1,1-Pentaethylstannanamine typically involves the reaction of stannous chloride with diethylamine in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction can be represented as follows: [ \text{SnCl}_2 + 2 \text{(C}_2\text{H}_5\text{)}_2\text{NH} \rightarrow \text{this compound} + 2 \text{HCl} ]
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance production efficiency and consistency.
Analyse Des Réactions Chimiques
Types of Reactions: N,N,1,1,1-Pentaethylstannanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form stannic derivatives.
Reduction: Reduction reactions can convert it to lower oxidation state tin compounds.
Substitution: The ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of stannic derivatives.
Reduction: Formation of stannous derivatives.
Substitution: Formation of substituted stannanamines with various functional groups.
Applications De Recherche Scientifique
Chemistry: N,N,1,1,1-Pentaethylstannanamine is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds. It serves as a precursor for the synthesis of other organotin compounds.
Biology: In biological research, this compound is studied for its potential as an antimicrobial agent. Its ability to interact with biological membranes and proteins makes it a candidate for developing new antibiotics.
Medicine: The compound’s unique properties are being explored for potential therapeutic applications, including anticancer and antifungal treatments. Its interaction with cellular components is of particular interest in medicinal chemistry.
Industry: this compound is used in the production of polymers and as a stabilizer in the manufacturing of plastics. Its role in catalysis and material science is also being investigated.
Mécanisme D'action
The mechanism by which N,N,1,1,1-Pentaethylstannanamine exerts its effects involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can disrupt cellular processes by binding to proteins and altering their function. This interaction can lead to the inhibition of microbial growth or the induction of cell death in cancer cells.
Comparaison Avec Des Composés Similaires
- N,N-Diethylstannanamine
- N,N-Dimethylstannanamine
- N,N-Dipropylstannanamine
Comparison: N,N,1,1,1-Pentaethylstannanamine is unique due to the presence of five ethyl groups, which confer distinct steric and electronic properties. Compared to its analogs, it exhibits different reactivity and stability profiles, making it suitable for specific applications in synthesis and research.
Propriétés
Numéro CAS |
1066-86-0 |
|---|---|
Formule moléculaire |
C10H25NSn |
Poids moléculaire |
278.02 g/mol |
Nom IUPAC |
N-ethyl-N-triethylstannylethanamine |
InChI |
InChI=1S/C4H10N.3C2H5.Sn/c1-3-5-4-2;3*1-2;/h3-4H2,1-2H3;3*1H2,2H3;/q-1;;;;+1 |
Clé InChI |
IVRBFTXHFJFGQG-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)[Sn](CC)(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyrrolo[2,1-f][1,2,4]triazine-6-carboxamide, 4-[[5-[(methoxyamino)carbonyl]-2-methylphenyl]amino]-5-methyl-N-[(1R)-1-phenylethyl]-](/img/structure/B14753564.png)

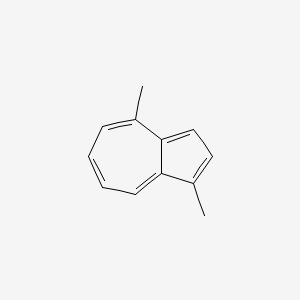
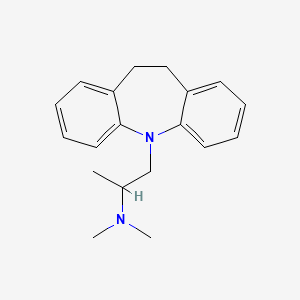


![Benzenamine, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]-](/img/structure/B14753611.png)

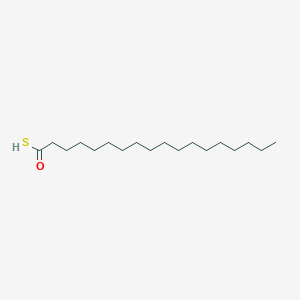
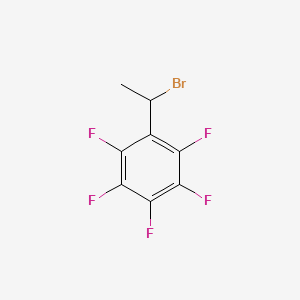
![3-{4-[2-(5-Benzoyl-indol-1-yl)ethoxy]phenyl}-2-ethoxy-propanoic acid](/img/structure/B14753653.png)

